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molecular formula C8H16N2O2 B8762018 Ethyl (3S)-3-methylpiperazine-1-carboxylate CAS No. 612493-91-1

Ethyl (3S)-3-methylpiperazine-1-carboxylate

Cat. No. B8762018
M. Wt: 172.22 g/mol
InChI Key: BCRCNSBMXWWOJT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093250B2

Procedure details

To a solution of 2-methylpiperazine (1 g) in MeOH (12 ml) was added AcOH (1.8 ml). The mixture was cooled down to 0° C., ethyl chloroformate (0.95 ml) was added over a 60 min period. The mixture was allowed to warm to RT and was stirred overnight. Water was added and MeOH was evaporated off. The residue was extracted with toluene and the org. layers were washed with water. The combined aq. layers were basified to pH 14 with an aq. NaOH (2 M) solution and extracted with toluene. The combined org. layers were washed with brine, dried over Na2SO4 and evaporated off to give 936 mg of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.CC(O)=O.Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14].O>CO>[CH2:16]([O:15][C:13]([N:6]1[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
MeOH was evaporated off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene
WASH
Type
WASH
Details
layers were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093250B2

Procedure details

To a solution of 2-methylpiperazine (1 g) in MeOH (12 ml) was added AcOH (1.8 ml). The mixture was cooled down to 0° C., ethyl chloroformate (0.95 ml) was added over a 60 min period. The mixture was allowed to warm to RT and was stirred overnight. Water was added and MeOH was evaporated off. The residue was extracted with toluene and the org. layers were washed with water. The combined aq. layers were basified to pH 14 with an aq. NaOH (2 M) solution and extracted with toluene. The combined org. layers were washed with brine, dried over Na2SO4 and evaporated off to give 936 mg of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.CC(O)=O.Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14].O>CO>[CH2:16]([O:15][C:13]([N:6]1[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
MeOH was evaporated off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene
WASH
Type
WASH
Details
layers were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093250B2

Procedure details

To a solution of 2-methylpiperazine (1 g) in MeOH (12 ml) was added AcOH (1.8 ml). The mixture was cooled down to 0° C., ethyl chloroformate (0.95 ml) was added over a 60 min period. The mixture was allowed to warm to RT and was stirred overnight. Water was added and MeOH was evaporated off. The residue was extracted with toluene and the org. layers were washed with water. The combined aq. layers were basified to pH 14 with an aq. NaOH (2 M) solution and extracted with toluene. The combined org. layers were washed with brine, dried over Na2SO4 and evaporated off to give 936 mg of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.CC(O)=O.Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14].O>CO>[CH2:16]([O:15][C:13]([N:6]1[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
MeOH was evaporated off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene
WASH
Type
WASH
Details
layers were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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